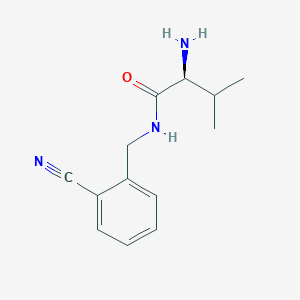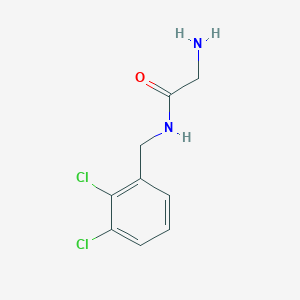
4-(Aminomethyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the para position and a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid typically involves the following steps:
Preparation of 4-carboxylbenzaldehyde or its alkyl ester: This can be achieved by reacting 4-carboxylbenzaldehyde with hydroxyamine to form an oxime.
Reduction of the oxime: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reduction processes. For example, methyl 4-cyanobenzoic acid can be catalytically reduced with Raney’s nickel catalyst in the presence of ammonia to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives such as 4-guanidinomethylbenzoic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas with a catalyst such as Raney’s nickel.
Substitution Reagents: 2-methyl-isothiourea sulfate for the formation of 4-guanidinomethylbenzoic acid.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is this compound itself.
Substitution: The major product is 4-guanidinomethylbenzoic acid.
Applications De Recherche Scientifique
4-(Aminomethyl)-2-methylbenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This action is crucial in controlling bleeding during surgical procedures and in treating conditions associated with excessive fibrinolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid:
Aminocaproic acid: Another antifibrinolytic agent, it has a different structure but similar biological activity.
Tranexamic acid: A widely used antifibrinolytic agent with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups enhances its reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
4-(aminomethyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUSOBWEUGITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)



![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)



![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7903505.png)




